N-Benzoyl-phe-ala-pro

Description

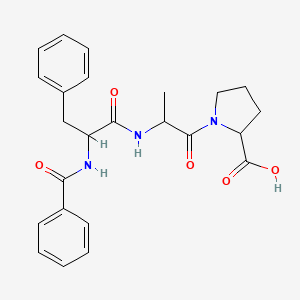

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(2-benzamido-3-phenylpropanoyl)amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-16(23(30)27-14-8-13-20(27)24(31)32)25-22(29)19(15-17-9-4-2-5-10-17)26-21(28)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,25,29)(H,26,28)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCBQPXKGNTQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline

This technical guide provides a comprehensive overview of the synthetic protocols for the tripeptide N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-Phe-Ala-Pro). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It details both liquid-phase and solid-phase synthesis strategies, presenting key experimental procedures, quantitative data from related syntheses, and visual workflows to elucidate the synthetic pathways.

Introduction

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline is a protected tripeptide with potential applications in medicinal chemistry and as a substrate in protease assays. The benzoyl group at the N-terminus provides hydrophobicity and can influence the peptide's interaction with biological targets. The synthesis of this tripeptide can be approached through two primary methods: liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). Each methodology offers distinct advantages and challenges, which will be discussed in the subsequent sections.

Synthesis Strategies

The synthesis of Bz-Phe-Ala-Pro involves the sequential coupling of the constituent amino acids: N-Benzoyl-L-phenylalanine, L-alanine, and L-proline. The key challenge in peptide synthesis is the formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, while preventing unwanted side reactions. This is achieved through the use of protecting groups and coupling reagents.

2.1. Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase synthesis involves carrying out the reactions in a homogenous solution. This traditional method is often used for the synthesis of shorter peptides and allows for easy purification and characterization of intermediates at each step.[1] A plausible LPPS route for Bz-Phe-Ala-Pro is a stepwise C-to-N terminal synthesis.

2.2. Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, involves attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids.[2] This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing of the resin.[2][3] The Fmoc/tBu strategy is a widely used approach in SPPS.[4]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of Bz-Phe-Ala-Pro via both liquid-phase and solid-phase methods.

3.1. Preparation of N-Benzoyl-L-phenylalanine

The synthesis begins with the N-benzoylation of L-phenylalanine.

Protocol 1: N-Benzoylation of L-phenylalanine

-

Materials: L-phenylalanine, Benzoyl chloride, Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve L-phenylalanine in an aqueous solution of 2N NaOH.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride dropwise while vigorously stirring and maintaining the pH between 9-10 by the simultaneous addition of 4N NaOH.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Acidify the reaction mixture with concentrated HCl to a pH of approximately 2 to precipitate the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-Benzoyl-L-phenylalanine.

-

3.2. Liquid-Phase Synthesis of Bz-Phe-Ala-Pro

This strategy involves the stepwise coupling of the amino acids in solution.

Protocol 2: Esterification of L-Alanine

-

Materials: L-Alanine, Thionyl chloride (SOCl₂), Methanol (MeOH).

-

Procedure:

-

Suspend L-alanine in methanol at 0°C.

-

Add thionyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.

-

Protocol 3: Coupling of N-Benzoyl-L-phenylalanine and L-Alanine Methyl Ester

-

Materials: N-Benzoyl-L-phenylalanine, L-Alanine methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve N-Benzoyl-L-phenylalanine and HOBt in CH₂Cl₂.

-

Cool the solution to 0°C.

-

Add DCC to the solution and stir for 30 minutes at 0°C.

-

In a separate flask, suspend L-alanine methyl ester hydrochloride in CH₂Cl₂ and add TEA to neutralize the hydrochloride salt.

-

Add the neutralized L-alanine methyl ester solution to the activated N-Benzoyl-L-phenylalanine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Bz-Phe-Ala-OMe.

-

Purify the dipeptide ester by column chromatography.

-

Protocol 4: Saponification of Bz-Phe-Ala-OMe

-

Materials: Bz-Phe-Ala-OMe, Lithium hydroxide (LiOH), Methanol (MeOH), Water.

-

Procedure:

-

Dissolve Bz-Phe-Ala-OMe in a mixture of methanol and water.

-

Add an aqueous solution of LiOH and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with 1N HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers and evaporate the solvent to obtain Bz-Phe-Ala-OH.

-

Protocol 5: Coupling of Bz-Phe-Ala-OH and L-Proline Methyl Ester

-

This step is analogous to Protocol 3, using Bz-Phe-Ala-OH and L-proline methyl ester hydrochloride as the starting materials.

Protocol 6: Final Saponification

-

This final deprotection step is analogous to Protocol 4, using Bz-Phe-Ala-Pro-OMe as the starting material to yield the final product, Bz-Phe-Ala-Pro.

3.3. Solid-Phase Synthesis of Bz-Phe-Ala-Pro

This modern approach offers a more streamlined workflow.[5]

Protocol 7: SPPS of Bz-Phe-Ala-Pro

-

Materials: Fmoc-Pro-Wang resin, Piperidine in DMF (20%), Fmoc-Ala-OH, HBTU, HOBt, DIPEA in DMF, N-Benzoyl-L-phenylalanine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

-

Procedure:

-

Resin Swelling: Swell Fmoc-Pro-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.[5]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from proline. Wash the resin thoroughly with DMF and DCM.

-

Alanine Coupling:

-

Pre-activate a solution of Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to deprotect the newly coupled alanine.

-

N-Benzoyl-Phenylalanine Coupling:

-

Pre-activate a solution of N-Benzoyl-L-phenylalanine (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the resin and shake overnight.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[4]

-

Purification: Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

-

Quantitative Data

Table 1: Synthesis of N-Benzoyl Amino Acids

| Compound | Starting Amino Acid | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzoyl-L-phenylalanine | L-phenylalanine | Benzoic anhydride, Acetic acid | 47 | [6] |

| N-Benzoyl-L-valine | L-valine | Benzoic anhydride, Acetic acid | 70 |[6] |

Table 2: Dipeptide Coupling Reactions

| Dipeptide | Coupling Method | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Boc-Phe-Phe-Bz | Liquid-phase | DCC, HOBt | 68 | [2] |

| Cbz-Phe-Leu | Liquid-phase (reversed micelles) | DCC | ~57 |[7] |

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the liquid-phase and solid-phase synthesis protocols.

5.1. Liquid-Phase Synthesis Workflow

Caption: Liquid-phase synthesis workflow for Bz-Phe-Ala-Pro.

5.2. Solid-Phase Synthesis Workflow

Caption: Solid-phase synthesis workflow for Bz-Phe-Ala-Pro.

Conclusion

The synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline can be effectively achieved through both liquid-phase and solid-phase methodologies. The choice of method will depend on the desired scale, available equipment, and the need for intermediate characterization. Liquid-phase synthesis offers flexibility and is well-suited for smaller scales where purification of intermediates is desired. Solid-phase synthesis provides a more automated and high-throughput approach, ideal for the rapid synthesis of peptide libraries and longer sequences. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this target tripeptide.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide to N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-Phe-Ala-Pro) is a synthetic tripeptide with the chemical formula C24H27N3O5.[1] This document provides a comprehensive technical overview of its characterization, including its synthesis, physicochemical properties, and biological activity, with a focus on its role as a substrate for the angiotensin-converting enzyme (ACE).

Physicochemical Properties

Table 1: Physicochemical Properties of N-Benzoyl-phe-ala-pro

| Property | Value | Source |

| Molecular Formula | C24H27N3O5 | PubChem[1] |

| Molecular Weight | 437.5 g/mol | PubChem[1] |

| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | PubChem[1] |

| CAS Number | 69677-91-4 | ChemicalBook[3][4], PubChem[1] |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C3=CC=CC=C3 | PubChem[1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on standard peptide synthesis methodologies, a logical synthetic route can be proposed. This would typically involve the coupling of the constituent amino acids in a stepwise manner or via fragment condensation.

A plausible approach would be the coupling of N-benzoyl-L-phenylalanine with the dipeptide L-alanyl-L-proline. The synthesis of the precursors and the final coupling step are outlined below.

Synthesis of N-Benzoyl-L-phenylalanine

N-benzoyl-L-phenylalanine can be prepared by the acylation of L-phenylalanine with benzoyl chloride in the presence of a base, or by the reaction of L-phenylalanine with benzoic acid using a suitable coupling agent.[2]

Synthesis of L-Alanyl-L-proline

The dipeptide L-alanyl-L-proline can be synthesized by coupling N-protected L-alanine (e.g., with a Boc or Cbz group) with a C-protected L-proline (e.g., as a methyl or benzyl ester) using a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC), followed by deprotection.

Final Coupling Step

The final tripeptide, this compound, can be synthesized by coupling N-benzoyl-L-phenylalanine with L-alanyl-L-proline using a standard peptide coupling reagent like DCC with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization. The reaction would be carried out in an appropriate organic solvent like dichloromethane or dimethylformamide.

Experimental Workflow for Peptide Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline is identified as a synthetic substrate for the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in the regulation of blood pressure.

The likely mechanism of action involves the enzymatic cleavage of the peptide bond between the alanine and proline residues by ACE. The benzoyl group at the N-terminus and the specific amino acid sequence likely contribute to the substrate's recognition and binding to the active site of the enzyme.

Signaling Pathway Context:

Caption: this compound acts as a substrate for ACE, which is central to the RAS pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. The following are generalized protocols based on standard laboratory techniques for peptide analysis and enzyme assays.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the synthesized peptide.

-

Method:

-

Dissolve a small sample of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Monitor the elution profile using a UV detector at a wavelength of approximately 220 nm and 254 nm.

-

Purity is determined by the relative area of the main peak.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the synthesized peptide.

-

Method:

-

Prepare a dilute solution of the peptide in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]+ ion for C24H27N3O5 would be at m/z 438.2.

-

Angiotensin-Converting Enzyme (ACE) Activity Assay

-

Purpose: To measure the rate of hydrolysis of this compound by ACE.

-

Method:

-

Prepare a buffered solution (e.g., Tris-HCl with ZnCl2) at a physiological pH (e.g., 7.5).

-

Add a known concentration of this compound to the buffer.

-

Initiate the reaction by adding a purified ACE enzyme.

-

Monitor the reaction progress by measuring the decrease in the substrate concentration or the increase in one of the cleavage products (e.g., using HPLC).

-

The rate of hydrolysis can be determined from the initial linear phase of the reaction.

-

Experimental Workflow for ACE Activity Assay:

Caption: A typical workflow for determining the kinetics of ACE-mediated hydrolysis of this compound.

Conclusion

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline is a synthetic tripeptide that serves as a substrate for the angiotensin-converting enzyme. While detailed experimental characterization is limited in publicly accessible literature, its synthesis can be achieved through established peptide coupling methodologies. Its utility as an ACE substrate makes it a valuable tool for researchers studying the renin-angiotensin system and for the screening of potential ACE inhibitors in drug discovery programs. Further research is warranted to fully elucidate its physicochemical properties and kinetic parameters as an ACE substrate.

References

The Biological Activity of N-Benzoyl-phe-ala-pro: A Technical Guide for Researchers

An In-depth Examination of a Key Substrate for Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System

This technical guide provides a comprehensive overview of the biological activity of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (N-Benzoyl-phe-ala-pro), a synthetic tripeptide that serves as a crucial tool in the study of the Renin-Angiotensin System (RAS). Primarily recognized as a substrate for Angiotensin-Converting Enzyme (ACE), this document details its biochemical interactions, the methodologies for its use in research, and its role in the broader context of cardiovascular and physiological regulation.

Core Biological Activity: A Substrate for Angiotensin-Converting Enzyme

This compound, often referred to in literature as Benzoyl-Phe-Ala-Pro or BPAP, is a synthetic tripeptide that acts as a substrate for Angiotensin-Converting Enzyme (ACE). ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance.

The primary function of ACE is the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By serving as a substrate for ACE, this compound allows for the quantitative measurement of ACE activity. The enzyme cleaves the peptide bond between the phenylalanine and alanine residues, releasing N-Benzoyl-phenylalanine and the dipeptide alanyl-proline. This hydrolytic activity can be monitored, typically by using a radiolabeled version of the substrate, such as [³H]benzoyl-phenylalanyl-alanyl-proline ([³H]BPAP), and measuring the release of the radiolabeled N-Benzoyl-phenylalanine. This makes this compound an invaluable tool for in vitro and in vivo studies of ACE activity and for the screening of potential ACE inhibitors.

Quantitative Data: Kinetics of ACE-Mediated Hydrolysis

The interaction between this compound and ACE has been characterized by determining its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These values provide insight into the affinity of the enzyme for the substrate and the maximum rate of its conversion.

| Parameter | Value | Organism/System | Reference |

| Kₘ | 13 µM | Isolated perfused rabbit lungs | [1] |

| Vₘₐₓ | 50 nmol/sec/lung | Isolated perfused rabbit lungs | [1] |

| Kₘ | 9.3 ± 0.8 µM | In vivo in anesthetized rabbits | [2] |

| Vₘₐₓ | 63.1 ± 9.5 µmol/sec/organ | In vivo in anesthetized rabbits | [2] |

Signaling Pathway: The Renin-Angiotensin System

This compound's biological relevance is intrinsically linked to the Renin-Angiotensin System (RAS). ACE's action, which this substrate measures, is a pivotal step in this pathway. The diagram below illustrates the classical RAS pathway, highlighting the role of ACE.

Experimental Protocols

Synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on the Fmoc/tBu strategy.

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-Ala-OH

-

Fmoc-Phe-OH

-

Benzoic acid

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in DMF (20%)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Alanine Coupling: Activate Fmoc-Ala-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected proline on the resin. Allow the reaction to proceed for 2 hours. Monitor coupling completion using a ninhydrin test. Wash the resin.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added alanine as described in step 2.

-

Phenylalanine Coupling: Couple Fmoc-Phe-OH to the deprotected alanine residue using the same activation and coupling procedure as in step 3.

-

Fmoc Deprotection: Remove the Fmoc group from the phenylalanine residue.

-

Benzoylation: Couple benzoic acid to the N-terminal phenylalanine. Activate benzoic acid with HBTU/HOBt and DIPEA and allow the reaction to proceed to completion.

-

Cleavage and Deprotection: Wash the resin extensively with DMF and DCM and dry it under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and HPLC analysis.

Angiotensin-Converting Enzyme (ACE) Activity Assay using [³H]BPAP

This protocol describes a common method for measuring ACE activity in biological samples using radiolabeled this compound.

Materials:

-

[³H]benzoyl-phenylalanyl-alanyl-proline ([³H]BPAP)

-

Unlabeled this compound

-

Biological sample containing ACE (e.g., lung homogenate, serum)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and ZnCl₂)

-

ACE inhibitor (e.g., captopril) for control experiments

-

Scintillation cocktail

-

Liquid scintillation counter

-

Toluene

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the biological sample, and either buffer (for total activity) or an ACE inhibitor (for non-specific activity).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add a known amount of [³H]BPAP to initiate the reaction. The final substrate concentration should be optimized based on the expected ACE activity and the Kₘ of the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding an acid (e.g., HCl).

-

Extraction of Product: Add toluene to the reaction mixture to selectively extract the hydrophobic product, [³H]benzoyl-phenylalanine, into the organic phase, leaving the unreacted hydrophilic substrate in the aqueous phase.

-

Quantification: Transfer an aliquot of the toluene (organic) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation of ACE Activity: Calculate the amount of product formed based on the measured radioactivity and the specific activity of the [³H]BPAP. ACE activity is typically expressed as the amount of product formed per unit time per amount of protein in the sample.

Conclusion

This compound is a well-characterized and indispensable tool for researchers in the fields of cardiovascular physiology, pharmacology, and drug development. Its specific interaction with Angiotensin-Converting Enzyme provides a reliable method for quantifying enzyme activity and for screening potential therapeutic inhibitors. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this important research compound.

References

An In-depth Technical Guide on the Synthesis, Characterization, and Potential Biological Activities of N-Benzoyl-phe-ala-pro

This technical guide provides a comprehensive overview of the tripeptide N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (N-Benzoyl-phe-ala-pro). Due to the absence of specific literature on this exact molecule, this document extrapolates from established methodologies for the synthesis, purification, and characterization of analogous N-benzoyl peptides. Furthermore, it explores potential biological activities, particularly as a protease inhibitor, by drawing parallels with structurally related compounds and outlining relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | (S)-1-((S)-1-((S)-2-benzamido-3-phenylpropanoyl)pyrrolidin-2-yl)-N-methylformamide |

| Molecular Formula | C24H27N3O4 |

| Molecular Weight | 421.49 g/mol |

| Structure | This compound |

Synthesis

The synthesis of this compound can be effectively achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[1][2][3] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying the purification process by allowing for the removal of excess reagents and by-products through simple filtration.[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation:

-

Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes in a reaction vessel.[1][2]

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group.

-

Repeat the treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF and DCM to remove piperidine and by-products.

3. Amino Acid Coupling (Proline):

-

Activate the first amino acid, Fmoc-Pro-OH, using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIEA) in DMF.[5]

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test like the Kaiser test.

-

Wash the resin with DMF and DCM.

4. Repetitive Cycles (Alanine and Phenylalanine):

-

Repeat the Fmoc deprotection and coupling steps for Fmoc-Ala-OH and then for Fmoc-Phe-OH.

5. N-terminal Benzoylation:

-

After the final Fmoc deprotection of the N-terminal phenylalanine, wash the resin.

-

Prepare a solution of benzoic acid activated with HBTU and DIEA in DMF.

-

Add the activated benzoic acid solution to the peptidyl-resin and react for 2 hours to form the N-benzoyl cap.

-

Wash the resin extensively with DMF and DCM.

6. Cleavage and Deprotection:

-

Wash the resin with DCM and then dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and soluble by-products.[5]

7. Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[4][7] A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase.[4] The introduction of the hydrophobic benzoyl group can aid in the retention of the peptide during RP-HPLC.[8][9]

-

Collect fractions containing the pure product and confirm the purity by analytical HPLC.

8. Characterization:

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Characterize the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and NMR spectroscopy to confirm the structure.[5][10]

Potential Biological Activities and Experimental Protocols

Based on the structure of this compound, particularly the presence of the N-terminal benzoyl group and the proline residue, it is plausible to hypothesize that this tripeptide may act as a protease inhibitor. N-benzoyl and other N-acyl amino acids and peptides have been investigated for a range of biological activities, including antimicrobial and antitumor effects.[11][12] Furthermore, proline-containing peptides are known to be involved in specific enzyme-substrate interactions. The overall hydrophobicity imparted by the phenylalanine and benzoyl groups could also facilitate membrane permeability.

Potential as a Protease Inhibitor

Many protease inhibitors are peptide-based molecules that mimic the natural substrate of the enzyme.[] The sequence Phe-Ala-Pro could potentially target certain serine or cysteine proteases. For instance, the related peptide N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a known substrate for chymotrypsin and cathepsin G.[14][15] This suggests that this compound might exhibit inhibitory activity against such proteases.

Experimental Protocol: Protease Inhibition Assay (Fluorometric)

This protocol describes a general method to screen for the inhibitory activity of this compound against a target protease using a fluorogenic substrate.[16][17][18]

1. Reagents and Materials:

-

Target protease (e.g., chymotrypsin, cathepsin G).

-

Fluorogenic protease substrate (e.g., a peptide sequence recognized by the target protease, conjugated to a fluorescent reporter and a quencher).

-

Assay buffer (specific to the optimal pH and ionic strength for the protease).

-

This compound (dissolved in a suitable solvent like DMSO).

-

Known protease inhibitor (as a positive control).

-

96-well microplate (black, for fluorescence assays).

-

Fluorescence microplate reader.

2. Assay Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the this compound dilutions (or vehicle control), and the known inhibitor.

-

Add the target protease to all wells except for the "no enzyme" control.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore.

3. Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

Potential Signaling Pathways

Should this compound be identified as a potent protease inhibitor, it could modulate various signaling pathways downstream of the targeted protease. Proteases are involved in a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation.[][19] For example, some protease inhibitors have been shown to affect the NF-κB and PI3K-Akt signaling pathways.[20][21]

-

NF-κB Pathway: Some proteasomes, which are large protease complexes, are responsible for the degradation of IκB, an inhibitor of NF-κB. Inhibition of such proteasomes can prevent IκB degradation, thereby blocking NF-κB activation and its downstream effects on inflammation and cell survival.[20]

-

PI3K-Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some studies have indicated that HIV protease inhibitors can interfere with the PI3K-Akt signaling cascade, which may contribute to their antitumor effects.[21]

Further investigation would be required to determine if this compound targets a protease involved in these or other signaling pathways.

Quantitative Data of Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes the inhibitory activities of some structurally related N-acyl peptide derivatives against various enzymes. This data can serve as a reference for designing and interpreting experiments with the target compound.

| Compound | Target Enzyme | IC50 / Ki | Reference |

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | Sub-nanomolar to nanomolar IC50 | [22] |

| N-(pyridine-4-carbonyl)-d-Ala-boroPro | Fibroblast Activation Protein (FAP) | Low nanomolar Ki | [23] |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | Steroid-5α-reductase type 2 | 60 - 80 nM IC50 | [24] |

| N–benzyl–2–(N–benzylamido)acetamide peptoids | Butyrylcholinesterase (BChE) | 28 - 40 μM IC50 | [25] |

Conclusion

This technical guide provides a roadmap for the synthesis, purification, characterization, and biological evaluation of the novel tripeptide this compound. By leveraging established protocols for solid-phase peptide synthesis and drawing parallels with structurally similar compounds, researchers can efficiently produce this molecule and investigate its potential as a protease inhibitor. The outlined experimental procedures for assessing enzymatic inhibition and the discussion of potential downstream signaling pathways offer a solid foundation for future studies to elucidate the pharmacological profile of this compound. The provided quantitative data on analogous molecules serves as a valuable benchmark for these investigations.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. biomatik.com [biomatik.com]

- 3. bachem.com [bachem.com]

- 4. bachem.com [bachem.com]

- 5. rsc.org [rsc.org]

- 6. peptide.com [peptide.com]

- 7. lcms.cz [lcms.cz]

- 8. Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and characterization of N-benzoyl-O-acetyl-chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I: Derivatives of o-fluoro-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]

- 16. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. Better Protease Detection | High-Sensitivity Protease Detection Assay [sigmaaldrich.com]

- 19. apexbt.com [apexbt.com]

- 20. Proteasome inhibitors can alter the signaling pathways and attenuate the P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis of Nâbenzylâ2â(Nâbenzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. [abq.org.br]

An In-depth Technical Guide to the Solubility of N-Benzoyl-phe-ala-pro

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the protected tripeptide N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-Phe-Ala-Pro). Due to the limited availability of specific quantitative solubility data in public literature and databases, this document focuses on the theoretical principles governing the solubility of this peptide and provides detailed experimental protocols for its determination. This guide is intended to equip researchers with the necessary information to effectively handle and utilize Bz-Phe-Ala-Pro in a laboratory setting.

Introduction to N-Benzoyl-phe-ala-pro

This compound is a tripeptide composed of phenylalanine, alanine, and proline, with the N-terminus protected by a benzoyl group. The presence of the bulky, hydrophobic benzoyl group and the phenyl ring of phenylalanine, combined with the unique cyclic structure of proline, significantly influences its solubility profile. Understanding these characteristics is crucial for its application in various research and development contexts, including its potential, though not yet fully elucidated, biological activities.

Predicted Solubility Profile

A systematic analysis of the amino acid composition and protecting groups of this compound allows for a qualitative prediction of its solubility in common laboratory solvents. The overall charge of the peptide is a primary determinant of its behavior in aqueous versus organic solvents.[1]

To estimate the charge, we can assign values to the ionizable groups at a neutral pH:

-

N-terminal amine: Protected by a benzoyl group (neutral)

-

C-terminal carboxylic acid of Proline: -1

-

Phenylalanine side chain: Neutral, hydrophobic

-

Alanine side chain: Neutral, hydrophobic

-

Proline side chain: Neutral, hydrophobic

The overall charge of the peptide at neutral pH is -1, classifying it as an acidic peptide.[2] However, the significant hydrophobicity imparted by the benzoyl group and the phenylalanine residue suggests that it will likely exhibit poor solubility in purely aqueous solutions and may require the use of organic solvents or basic aqueous buffers for dissolution.[3][4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The peptide has a high proportion of hydrophobic residues and a bulky, non-polar N-terminal protecting group.[1][2] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | The negative charge from the C-terminal carboxylate may slightly improve solubility over pure water, but hydrophobic character likely dominates. |

| Basic Buffers (e.g., Ammonium Bicarbonate) | Moderate to High | As an acidic peptide, its solubility is expected to increase in basic solutions due to the deprotonation of the C-terminal carboxylic acid.[2] |

| Acidic Buffers (e.g., Acetic Acid Solution) | Low | In acidic solutions, the C-terminal carboxylate will be protonated, reducing the overall charge and likely decreasing aqueous solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | High | The peptide's hydrophobic nature suggests good solubility in strong organic polar aprotic solvents like DMSO.[4] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving hydrophobic peptides.[3] |

| Methanol / Ethanol | Moderate | These polar protic solvents may dissolve the peptide, but likely to a lesser extent than DMSO or DMF. |

| Acetonitrile | Moderate | A polar aprotic solvent that can be effective for dissolving hydrophobic peptides.[4] |

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of this compound. It is highly recommended to perform a solubility test on a small amount of the peptide before dissolving the entire sample.[2]

3.1. Materials

-

This compound (lyophilized powder)

-

Solvents to be tested (e.g., deionized water, PBS pH 7.4, 0.1 M ammonium bicarbonate, 10% acetic acid, DMSO, DMF, ethanol, methanol, acetonitrile)

-

Microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

-

Analytical balance

-

Spectrophotometer (optional, for quantitative analysis)

3.2. Procedure

-

Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

-

Initial Test in Aqueous Solvents:

-

Weigh a small, precise amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small volume of the first solvent (e.g., 100 µL of deionized water) to achieve a target concentration (e.g., 10 mg/mL).

-

Vortex the tube for 30 seconds.

-

If the peptide does not dissolve, sonicate the tube in a water bath for 5-10 minutes.[2]

-

Visually inspect for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration. If it is cloudy or has particulates, it is not fully dissolved.

-

If insoluble in water, repeat the process with PBS (pH 7.4) and then with a basic buffer (e.g., 0.1 M ammonium bicarbonate), as the peptide is predicted to be acidic.

-

-

Test in Organic Solvents:

-

If the peptide is insoluble in aqueous solutions, use a new 1 mg aliquot.

-

Add a small volume of a strong organic solvent (e.g., 50 µL of DMSO).[4]

-

Vortex and sonicate as needed. The peptide is expected to dissolve readily in DMSO or DMF.

-

-

Co-solvent Method (for aqueous-based assays):

-

If the peptide dissolves in an organic solvent like DMSO but is needed in an aqueous buffer for an experiment, first dissolve the peptide in a minimal amount of the organic solvent.

-

Slowly add this concentrated stock solution dropwise to the desired aqueous buffer while vortexing.[3]

-

Observe for any precipitation. If the solution becomes cloudy, the solubility limit in that co-solvent mixture has been exceeded.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

Navigating the Stability Landscape of N-Benzoyl-phe-ala-pro: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability of a therapeutic candidate is paramount. This in-depth technical guide provides a comprehensive framework for assessing the stability of the tripeptide N-Benzoyl-phe-ala-pro. While specific public stability data for this molecule is limited, this whitepaper outlines the essential experimental protocols, potential degradation pathways, and data presentation strategies necessary for a robust stability study, drawing from established principles of pharmaceutical analysis and degradation mechanisms of related compounds.

Core Principles of Stability Testing

The primary objective of a stability study is to determine the shelf-life of a drug substance or product by evaluating how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light. For a peptide like this compound, key degradation pathways to investigate include hydrolysis, oxidation, photolysis, and thermal decomposition.

Forced degradation studies, or stress testing, are crucial for elucidating these potential degradation routes and for developing a stability-indicating analytical method. These studies involve exposing the compound to conditions more severe than accelerated stability testing to provoke degradation.

Proposed Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve the following key experiments.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish a stability-indicating method.

2.1.1. Hydrolytic Degradation

-

Objective: To assess the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary (the acidic solution with NaOH, the basic solution with HCl), and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

-

2.1.2. Oxidative Degradation

-

Objective: To evaluate the molecule's sensitivity to oxidation.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

-

Withdraw aliquots at appropriate time intervals.

-

Analyze the samples by HPLC to determine the extent of degradation.

-

2.1.3. Photolytic Degradation

-

Objective: To determine the impact of light exposure on the stability of this compound. The benzoyl group may act as a chromophore, making the molecule susceptible to photodegradation.

-

Protocol:

-

Expose a solid sample and a solution of this compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

2.1.4. Thermal Degradation

-

Objective: To assess the stability of this compound at elevated temperatures.

-

Protocol:

-

Place a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C, 100°C).

-

Expose the sample for a defined period (e.g., 48 hours).

-

At the end of the study, dissolve the sample in a suitable solvent and analyze it by HPLC.

-

Techniques like Thermogravimetric Analysis (TGA) can also be employed to understand the thermal decomposition profile. Studies on individual amino acids like phenylalanine have shown that thermal degradation can lead to the formation of various volatile compounds.[1][2][3][4]

-

Stability-Indicating Analytical Method

A crucial component of stability studies is a validated analytical method that can accurately quantify the decrease in the active substance and the formation of degradation products.

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective technique.

-

Example HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Column Temperature: 30°C

-

-

Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the method's ability to separate the parent peak from all degradation product peaks.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time (hours) | Assay of this compound (%) | Number of Degradants | Peak Area of Major Degradant (%) |

| 0.1 N HCl (60°C) | 24 | 95.2 | 2 | 2.8 |

| 48 | 90.5 | 3 | 5.1 | |

| 0.1 N NaOH (60°C) | 24 | 85.1 | 4 | 8.3 |

| 48 | 75.8 | 4 | 12.6 | |

| 3% H₂O₂ (RT) | 24 | 92.7 | 2 | 4.5 |

| Photolytic (Solid) | - | 98.9 | 1 | 0.8 |

| Thermal (80°C, Solid) | 48 | 96.3 | 2 | 2.1 |

Note: The data presented in this table is illustrative and not based on actual experimental results.

Visualization of Workflows and Pathways

Diagrams are invaluable for visualizing complex processes and relationships in stability studies.

A potential degradation pathway for this compound under hydrolytic conditions could involve the cleavage of the amide bonds.

Conclusion

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N-Benzoyl-phe-ala-pro

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational properties of the tripeptide N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (N-Benzoyl-phe-ala-pro). Despite a thorough review of the current scientific literature, no specific experimental or computational studies detailing the precise three-dimensional structure and conformational dynamics of this exact tripeptide have been identified. However, based on extensive research on analogous peptide structures containing phenylalanine and proline residues, this guide extrapolates the likely structural features, discusses relevant analytical methodologies, and presents a general workflow for conformational analysis. This document aims to equip researchers with the foundational knowledge and technical insights necessary to approach the structural characterization of this compound and similar peptide-based molecules.

Introduction to this compound

This compound is a synthetic tripeptide with the chemical formula C24H27N3O5 and a molecular weight of approximately 437.49 g/mol .[1] Its structure consists of three amino acid residues: Phenylalanine (Phe), Alanine (Ala), and Proline (Pro). The N-terminus is capped with a benzoyl group, and the C-terminus is a carboxylic acid. The presence of the rigid benzoyl group and the conformationally constrained proline residue suggests that this peptide may adopt a relatively well-defined set of conformations in solution. Understanding these conformations is crucial for elucidating its potential biological activity and for structure-based drug design.

Predicted Molecular Structure and Conformation

While direct structural data for this compound is unavailable, we can infer its likely conformational preferences based on the known behavior of its constituent amino acids and similar peptide structures.

Peptide Bond Conformation

The peptide bonds linking the amino acid residues (Phe-Ala and Ala-Pro) are expected to predominantly adopt a planar trans conformation (ω ≈ 180°), which is energetically more favorable than the cis conformation due to reduced steric hindrance between adjacent side chains. However, the peptide bond preceding a proline residue (Ala-Pro) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. While the trans form is still generally favored, the existence of a minor population of the cis conformer in solution cannot be ruled out and would be a key aspect to investigate experimentally.

Proline Ring Pucker

The five-membered pyrrolidine ring of the proline residue is not planar and exists in one of two puckered conformations: Cγ-endo (up) or Cγ-exo (down).[2] The specific pucker is influenced by the preceding residue and the overall peptide backbone conformation. Both conformations are often in dynamic equilibrium, and the preferred pucker can have a significant impact on the overall shape of the peptide.

Dihedral Angles (φ, ψ, χ)

The overall conformation of the peptide is defined by a set of dihedral angles along the backbone (φ, ψ) and for the side chains (χ).

-

φ (phi) and ψ (psi) of Phe and Ala: The backbone dihedral angles of phenylalanine and alanine will likely fall within the allowed regions of the Ramachandran plot, favoring conformations such as α-helices or β-sheets. The bulky benzyl side chain of phenylalanine may impose some steric constraints.

-

φ (phi) of Pro: The φ angle of proline is restricted to approximately -60° to -75° due to the cyclic nature of its side chain.[3]

-

χ (chi) angles: The side chain dihedral angles of phenylalanine (χ1 and χ2) will determine the orientation of the aromatic ring. Studies on similar peptides suggest that interactions between the aromatic ring of a residue preceding proline can stabilize specific conformations.[4]

Methodologies for Conformational Analysis

The determination of the three-dimensional structure of peptides like this compound relies on a combination of experimental and computational techniques.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the solution-state conformation of peptides.

-

Protocol:

-

Sample Preparation: Dissolve a few milligrams of the peptide in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or a mixture).

-

1D NMR: Acquire one-dimensional proton (¹H) and carbon-¹³ (¹³C) NMR spectra to identify all the resonances.

-

2D NMR: Perform a series of two-dimensional NMR experiments:

-

COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

-

Data Analysis and Structure Calculation:

-

Assign all proton and carbon resonances to specific atoms in the molecule.

-

Integrate the NOESY cross-peaks to derive interproton distance restraints.

-

Use coupling constants (e.g., ³J(HN,Hα)) to obtain dihedral angle restraints.

-

Employ molecular dynamics and simulated annealing software (e.g., AMBER, GROMACS) to generate a family of structures consistent with the experimental restraints.

-

-

3.1.2. X-ray Crystallography

X-ray crystallography provides the solid-state conformation of a molecule at atomic resolution.

-

Protocol:

-

Crystallization: Grow single crystals of the peptide of sufficient size and quality. This is often the most challenging step and involves screening a wide range of solvents, precipitants, and temperatures.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model of the peptide into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

-

-

Computational Modeling

Computational methods are invaluable for exploring the conformational landscape of peptides and for refining experimental structures.

-

Protocol:

-

Initial Structure Generation: Build the initial 3D structure of this compound using molecular building software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformations. This can be done using methods like molecular dynamics simulations or Monte Carlo simulations.

-

Energy Minimization: Optimize the geometry of the identified conformers using quantum mechanics (e.g., Density Functional Theory - DFT) or molecular mechanics (using a suitable force field like AMBER or CHARMM) to find the most stable structures.

-

Analysis: Analyze the resulting low-energy conformations in terms of their dihedral angles, intramolecular hydrogen bonds, and other structural features.

-

Data Presentation

Due to the absence of specific studies on this compound in the reviewed literature, no quantitative data for its molecular structure and conformation can be provided in tabular format at this time. Should such data become available, it would typically be presented as follows:

Table 1: Representative Dihedral Angles for the Lowest Energy Conformer of this compound.

| Residue | φ (°) | ψ (°) | ω (°) | χ1 (°) | χ2 (°) |

|---|---|---|---|---|---|

| Phe | Data | Data | Data | Data | Data |

| Ala | Data | Data | Data | - | - |

| Pro | Data | Data | Data | Data | Data |

Table 2: Key Interproton Distances from NOESY Data for this compound.

| Proton Pair | Distance (Å) |

|---|---|

| e.g., Ala Hα - Pro Hδ | Data |

| e.g., Phe Hα - Ala NH | Data |

Visualization of Workflow

The following diagram illustrates a general workflow for the conformational analysis of a peptide like this compound.

Caption: General workflow for peptide conformational analysis.

Conclusion

While the precise molecular structure and conformational landscape of this compound remain to be experimentally determined, this guide provides a robust framework for approaching its characterization. Based on the principles of peptide chemistry and data from analogous structures, it is predicted that the peptide bonds will be predominantly in the trans conformation, with the proline ring adopting a puckered structure. A combination of NMR spectroscopy, X-ray crystallography, and computational modeling will be essential to fully elucidate the three-dimensional structure of this molecule. The methodologies and workflows described herein offer a clear path forward for researchers and drug development professionals interested in the structural properties of this compound and other novel peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Peptide: A Technical Review of N-Benzoyl-phe-ala-pro and its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide N-Benzoyl-phe-ala-pro stands as a molecule of interest within the vast landscape of peptide research. While comprehensive data on its specific therapeutic applications remain nascent, the structural motifs it contains—an N-terminal benzoyl cap, and a proline residue—are well-recognized in medicinal chemistry for their influence on peptide stability, conformation, and biological activity. This technical guide aims to synthesize the available information on related compounds and theoretical considerations to illuminate the potential therapeutic avenues for this compound, while clearly delineating the current gaps in knowledge and suggesting future research directions.

Core Molecular Features and Rationale for Therapeutic Interest

This compound is a synthetic tripeptide with the chemical structure Benzoyl-Phenylalanine-Alanine-Proline. The key components that underpin its potential bioactivity include:

-

N-Benzoyl Group: The benzoyl moiety at the N-terminus serves as a crucial protecting group, rendering the peptide resistant to degradation by aminopeptidases. This modification is a common strategy in drug design to enhance the pharmacokinetic profile of peptide-based therapeutics by increasing their metabolic stability and oral bioavailability.

-

Amino Acid Sequence (Phe-Ala-Pro):

-

Phenylalanine (Phe): An aromatic amino acid, phenylalanine is a key component in many bioactive peptides, often involved in hydrophobic interactions with biological targets.

-

Alanine (Ala): A small, non-polar amino acid that provides structural simplicity and can influence peptide backbone conformation.

-

Proline (Pro): A unique cyclic amino acid that introduces conformational rigidity into the peptide backbone.[1] This rigidity can be advantageous in drug design as it restricts the peptide to a specific conformation, potentially increasing its binding affinity and selectivity for a target receptor or enzyme.[1]

-

Potential Therapeutic Applications: An Extrapolation from Related Compounds

Direct experimental evidence for the therapeutic applications of this compound is not currently available in the public domain. However, by examining the biological activities of structurally similar N-benzoyl-amino acid and peptide derivatives, we can hypothesize potential areas of investigation.

Antimicrobial and Antifungal Activity

A significant body of research exists on the antimicrobial and antifungal properties of N-benzoyl amino acid derivatives. Studies have demonstrated that the synthesis of various N-benzoyl amino esters and acids can yield compounds with notable activity against fungal strains like Aspergillus fumigatus and Fusarium temperatum.[2] Furthermore, N-Boc-amino acid-(N`-benzoyl) hydrazide derivatives and their metal complexes have shown antimicrobial activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli.[3] This suggests that this compound could be investigated for its potential as an antimicrobial or antifungal agent.

Anticancer Activity

Derivatives of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide have exhibited promising anticancer activity against various human cancer cell lines, including promyelocytic leukemic (HL-60), hepatocellular carcinoma (Bel-7402), gastric carcinoma (BGC-823), and nasopharyngeal carcinoma (KB) cells.[4][5] While the core structure differs significantly, the presence of the N-benzoyl group in these active compounds provides a rationale for screening this compound for its own cytotoxic or cytostatic effects against cancer cells.

Enzyme Inhibition

N-benzoylated peptides are widely studied as enzyme inhibitors and substrates. For instance, N-Benzoyl-Phe-Val-Arg-p-nitroanilide is a well-known chromogenic substrate for proteases like trypsin and thrombin.[6][7][8] The specific sequence of amino acids dictates the enzyme specificity. The "phe-ala-pro" sequence in this compound could potentially target specific proteases, such as prolyl oligopeptidases, which are implicated in neurological and psychiatric disorders.[9]

Proposed Experimental Workflows for Future Investigation

To elucidate the therapeutic potential of this compound, a systematic experimental approach is necessary. The following workflow outlines key areas of investigation.

Figure 1. A proposed experimental workflow for the investigation of this compound's therapeutic potential.

Potential Signaling Pathways for Investigation

Should this compound demonstrate significant activity in biological screens, the subsequent step would be to elucidate its mechanism of action by investigating its impact on relevant signaling pathways. Based on the potential applications, the following pathways could be of interest.

Figure 2. Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule. The presence of a metabolically stabilizing N-benzoyl group and a conformationally constraining proline residue provides a strong rationale for its investigation as a potential therapeutic agent. While direct evidence is lacking, the known biological activities of structurally related compounds suggest that antimicrobial, anticancer, and enzyme-inhibitory properties are plausible areas for initial screening.

The path forward requires a systematic and multidisciplinary approach, beginning with the chemical synthesis and characterization of the peptide, followed by broad biological screening. Positive hits would then necessitate in-depth mechanistic studies to identify its molecular targets and elucidate the signaling pathways involved. Ultimately, preclinical in vivo studies will be crucial to determine its pharmacokinetic profile, efficacy, and safety. The exploration of this compound holds the promise of uncovering a novel peptide-based therapeutic, and this guide provides a foundational framework to stimulate and direct future research endeavors in this area.

References

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives [mdpi.com]

- 4. Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S 2160 | 54799-93-8 | Benchchem [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride - Creative Enzymes [creative-enzymes.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-Benzoyl-phe-ala-pro Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-FAP), its analogues, and derivatives, with a focus on their role as substrates and potential inhibitors of Angiotensin-Converting Enzyme (ACE). This document details their synthesis, biological activity, structure-activity relationships, and relevant experimental protocols.

Introduction

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline is a synthetic tripeptide that has been identified as a substrate for Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1] ACE is a dipeptidyl carboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin.[2] Consequently, inhibitors of ACE are a major class of therapeutic agents for hypertension and heart failure. The study of synthetic substrates like Bz-FAP and its analogues is pivotal for understanding the kinetic properties of ACE and for the development of novel inhibitors.

Synthesis of N-Benzoyl-phe-ala-pro and its Analogues

The synthesis of this compound and its derivatives can be achieved through standard peptide chemistry, primarily utilizing solid-phase peptide synthesis (SPPS) or solution-phase methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for synthesizing peptides due to its efficiency and ease of purification. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: General Solid-Phase Synthesis of this compound

-

Resin Preparation: A pre-loaded Proline resin (e.g., Fmoc-Pro-Wang resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of proline is removed by treating the resin with a solution of 20% piperidine in DMF. This is followed by extensive washing with DMF.

-

Alanine Coupling: The next amino acid, Fmoc-Ala-OH, is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin to form the peptide bond with the deprotected proline. The resin is subsequently washed.

-

Phenylalanine Coupling: The Fmoc group on alanine is deprotected as described in step 2, followed by the coupling of Fmoc-Phe-OH using the same activation and coupling procedure.

-

N-Terminal Benzoylation: After the final Fmoc deprotection from phenylalanine, the N-terminus of the tripeptide is acylated with benzoyl chloride in the presence of a base like DIPEA in DMF.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Solution-Phase Synthesis

Solution-phase synthesis involves the coupling of protected amino acids or peptide fragments in a suitable solvent. While more labor-intensive than SPPS, it can be advantageous for large-scale synthesis. The general principle involves the activation of the carboxyl group of one amino acid and its reaction with the amino group of another, followed by purification of the resulting peptide.

Biological Activity and Quantitative Data

This compound has been characterized as a substrate for Angiotensin-Converting Enzyme. Studies using isolated perfused rabbit lungs have determined the apparent kinetic constants for the hydrolysis of [3H]benzoyl-phenylalanyl-alanyl-proline.[1]

| Substrate | Enzyme Source | Km (apparent) | Vmax (apparent) | Reference |

| [3H]Benzoyl-Phe-Ala-Pro | Pulmonary ACE (in vitro) | 13 µM | 50 nmol/sec/lung | [1] |

The hydrolysis of this substrate is significantly inhibited by known ACE inhibitors such as enalaprilat (MK422), confirming that it is processed by ACE.[1] The trans isomer of the Alanine-Proline peptide bond is preferentially hydrolyzed by ACE.

While data on a wide range of this compound analogues as ACE inhibitors is limited in the readily available literature, studies on other N-benzoyl and N-benzyloxycarbonyl tripeptides provide valuable insights into structure-activity relationships. For instance, modifications of the tripeptide analogue (S)-1-[5-(benzoylamino)-1,4-dioxo-6-phenylhexyl]-L-proline have shown that insertion of heteroatoms (O, S, NH) into the carbon chain can yield compounds with high in vitro ACE inhibitory activity.[3] Specifically, an oxygen-containing analogue exhibited an IC50 of 4.4 x 10-9 M.[3]

Furthermore, a study on an amino analogue of N-benzoyl-phenylalanyl-glycyl-proline, where the amide linkage was reduced to a methylene amine, resulted in a significant decrease in inhibitory potency (I50 of 620 µM compared to 9.6 µM for the parent peptide), highlighting the importance of the amide bond for binding to the ACE active site.[4]

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is used to determine the inhibitory potential of this compound analogues. A common method involves the use of a synthetic fluorogenic substrate.

Protocol: Fluorometric ACE Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnSO4.

-

ACE Solution: Reconstitute rabbit lung ACE in the assay buffer to a final concentration of approximately 100 mU/mL.

-

Substrate Solution: Prepare a stock solution of a fluorogenic ACE substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, in a suitable solvent like DMSO. Dilute to the working concentration in the assay buffer.

-

Inhibitor Solutions: Prepare a series of dilutions of the test compounds (this compound analogues) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 20 µL of the ACE solution to each well.

-

Add 40 µL of the inhibitor solution (or buffer for control wells) to the respective wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for the specified substrate) over a period of 30-60 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute) for each well.

-

Determine the percentage of ACE inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTS Assay)

To assess the cytotoxicity of the synthesized analogues, a cell viability assay such as the MTS assay can be performed on a relevant cell line (e.g., endothelial cells).

Protocol: MTS Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTS Reagent Addition: Add 20 µL of the MTS reagent (containing a tetrazolium salt and an electron coupling reagent) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified CO2 incubator.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-